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Compound of Interest

Compound Name: Methyl 2-amino-5-chloronicotinate

Cat. No.: B1316219

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for Methyl 2-amino-
5-chloronicotinate, a heterocyclic compound of interest in medicinal chemistry and drug
development. Due to the limited availability of comprehensive, experimentally-derived
spectroscopic data in a single, consolidated source, this document focuses on predicted values
and data from closely related analogs. This guide aims to serve as a foundational resource for
researchers working with this molecule, highlighting the need for further experimental
characterization.

Molecular Structure and Properties

Methyl 2-amino-5-chloronicotinate possesses the molecular formula C7H7CIN20:. Its
structure consists of a pyridine ring substituted with an amino group at the 2-position, a chloro
group at the 5-position, and a methyl carboxylate group at the 3-position.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for confirming the molecular weight and
elemental composition of a compound. While experimental mass spectra for Methyl 2-amino-
5-chloronicotinate are not readily available in the reviewed literature, predicted mass-to-
charge ratios (m/z) for various adducts can be calculated based on its molecular formula.

Table 1: Predicted Mass Spectrometry Data for Methyl 2-amino-5-chloronicotinate
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Adduct Predicted m/z
[M+H]* 187.0274
[M+Na]* 209.0093
[M+K]* 224.9833

Experimental Protocol: High-Resolution Mass
Spectrometry (General)

A standard protocol for obtaining high-resolution mass spectrometry data would involve the
following steps:

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent, such as methanol or acetonitrile.

 Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

o Data Acquisition: The sample is introduced into the mass spectrometer, and the data is
acquired in positive or negative ion mode. The instrument is calibrated using a known
standard to ensure high mass accuracy.

o Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the
molecular ion and its adducts. The measured m/z value is then compared to the theoretical
value to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei, enabling the elucidation of a molecule's structure. Specific experimental data for Methyl
2-amino-5-chloronicotinate is not currently available. However, data for analogous
compounds, such as Methyl 2-amino-5-bromonicotinate, can provide an estimation of the
expected chemical shifts.
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Table 2: Expected *H NMR and 3C NMR Data for Methyl 2-amino-5-chloronicotinate

(Estimated based on Analogs)

1H NMR (Proton)

Expected Chemical Shift

Protons Multiplicity
(ppm)

NH:z Broad singlet S

H-4 Doublet d

H-6 Doublet d

OCHs Singlet S

13C NMR (Carbon)

Carbon Expected Chemical Shift (ppm)
C=0 ~165-170

C-2 ~158-162

C-5 ~115-120

C-3 ~105-110

C-4 ~140-145

C-6 ~145-150

OCHs ~50-55

Experimental Protocol: NMR Spectroscopy (General)

o Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a

deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), is added.
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 Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or
500 MHz).

o Data Acquisition: *H NMR and 3C NMR spectra are acquired using standard pulse
sequences.

» Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation, followed by phasing and baseline correction. The chemical shifts are
referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for Methyl 2-amino-5-chloronicotinate

Functional Group Expected Wavenumber (cm™?)
N-H stretch (amino group) 3300-3500

C-H stretch (aromatic) 3000-3100

C-H stretch (methyl group) 2850-2960

C=0 stretch (ester) 1700-1730

C=C and C=N stretch (aromatic ring) 1400-1600

C-Cl stretch 600-800

Experimental Protocol: IR Spectroscopy (General)

o Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of
the compound with dry potassium bromide and pressing it into a transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used with a minimal amount of
sample.

¢ Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the
spectrum.
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o Data Acquisition: A background spectrum is collected first, followed by the spectrum of the
sample.

o Data Analysis: The positions and intensities of the absorption bands are analyzed to identify
the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of a novel compound like
Methyl 2-amino-5-chloronicotinate is depicted below. This process ensures the unambiguous
identification and structural confirmation of the molecule.
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Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical
compound.

In conclusion, while predicted data and information from analogous structures provide a
preliminary understanding of the spectroscopic properties of Methyl 2-amino-5-
chloronicotinate, there is a clear need for comprehensive experimental studies. The protocols
and expected data presented in this guide are intended to facilitate future research and the
definitive characterization of this compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-amino-5-
chloronicotinate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316219#spectroscopic-data-for-methyl-2-amino-5-
chloronicotinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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